molecular formula C8H13NO2 B8743456 ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate

ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B8743456
M. Wt: 155.19 g/mol
InChI Key: FPEIVGDNZSPJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H13NO2 It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with ammonia or primary amines can yield the desired tetrahydropyridine derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other tetrahydropyridine derivatives such as:

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and potential for further functionalization compared to other tetrahydropyridine derivatives .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3,9H,2,4-6H2,1H3

InChI Key

FPEIVGDNZSPJED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(1-Chloroethyl) 4-ethyl 3,6-dihydro-1,4(2H)-pyridinedicarboxylate (61.8 g, 236 mmol) in methanol (500 mL) was heated at reflux for 30 minutes. The mixture was allowed to cool to room temperature and concentrated to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 6.86 (m, 1H), 4.22 (q, 2H), 3.85 (m, 2H), 3.34 (m, 2H), 2.75 (m, 2H), 1.30 (t, 3H).
Name
1-(1-Chloroethyl) 4-ethyl 3,6-dihydro-1,4(2H)-pyridinedicarboxylate
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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